molecular formula C10H15N3 B1451455 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine CAS No. 1015845-93-8

1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1451455
CAS No.: 1015845-93-8
M. Wt: 177.25 g/mol
InChI Key: LADCMDDDHRHNGR-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a cyclohexene ring attached to a pyrazole ring via a methylene bridge

Preparation Methods

The synthesis of 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Cyclohexene Derivative Preparation: The starting material, cyclohexene, undergoes functionalization to introduce a methylene group. This can be achieved through reactions such as halogenation followed by nucleophilic substitution.

    Pyrazole Ring Formation: The functionalized cyclohexene derivative is then reacted with hydrazine derivatives to form the pyrazole ring. This step often involves cyclization reactions under acidic or basic conditions.

    Final Coupling: The intermediate is then coupled with an amine group to form the final product, this compound. This step may involve reductive amination or other coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials, including polymers and nanomaterials.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its mechanism of action.

Comparison with Similar Compounds

1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    Cyclohexenone Derivatives: These compounds share the cyclohexene ring structure but differ in their functional groups and reactivity.

    Pyrazole Derivatives: These compounds have the pyrazole ring but may have different substituents, affecting their chemical and biological properties.

    Aminopyrazoles: These compounds have an amine group attached to the pyrazole ring, similar to this compound, but with variations in the attached groups.

The uniqueness of this compound lies in its specific combination of the cyclohexene and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-2,6-7,9H,3-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADCMDDDHRHNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669518
Record name 1-[(Cyclohex-3-en-1-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-93-8
Record name 1-[(Cyclohex-3-en-1-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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